Benzyl (2-(([2,3'-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-(([2,3’-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate is a complex organic compound that belongs to the class of carbamates Carbamates are widely utilized in medicinal chemistry due to their chemical stability and ability to permeate cell membranes
Mechanism of Action
Target of Action
Benzyl (2-(([2,3’-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate is a carbamate compound . Carbamates are known to be useful protecting groups for amines, which are essential for the synthesis of peptides . .
Mode of Action
Carbamates, in general, can be installed and removed under relatively mild conditions . They interact with their targets (amines) by forming a protective layer, preventing unwanted reactions during the synthesis process .
Biochemical Pathways
Carbamates play a crucial role in peptide synthesis, a process that involves various biochemical pathways .
Result of Action
In the context of peptide synthesis, carbamates help in the formation of peptide bonds, which are crucial for the structure and function of proteins .
Action Environment
Factors such as temperature, ph, and presence of other compounds can potentially affect the action of carbamates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(([2,3’-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate typically involves the reaction of benzyl carbamate with 2-(([2,3’-bipyridin]-3-ylmethyl)amino)-2-oxoethyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an alcohol solvent under heating conditions . This method ensures high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of environmentally friendly solvents and catalysts can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(([2,3’-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the bipyridinyl moiety.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Benzyl (2-(([2,3’-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler carbamate used as a protecting group for amines.
2,3’-Bipyridinyl derivatives: Compounds with similar bipyridinyl moieties used in coordination chemistry.
Uniqueness
Benzyl (2-(([2,3’-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate is unique due to its combination of a bipyridinyl moiety and a carbamate group, providing both coordination chemistry capabilities and chemical stability. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[(2-pyridin-3-ylpyridin-3-yl)methylamino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-19(14-25-21(27)28-15-16-6-2-1-3-7-16)24-13-18-9-5-11-23-20(18)17-8-4-10-22-12-17/h1-12H,13-15H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNCWEISQCYJAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.